molecular formula C17H17NO4S B2566633 N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide CAS No. 1396707-62-2

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide

Cat. No.: B2566633
CAS No.: 1396707-62-2
M. Wt: 331.39
InChI Key: BQWIOOMHBUWYSR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a naphthalene sulfonamide moiety

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide typically involves a multi-step process. One common method starts with the preparation of 2-(furan-2-yl)-2-hydroxypropylamine, which is then reacted with naphthalene-1-sulfonyl chloride under basic conditions to yield the desired sulfonamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like thionyl chloride for halogenation or alkyl halides for alkylation.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
  • N-[2-(furan-2-yl)-2-hydroxypropyl]benzene-1-sulfonamide
  • N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-2-sulfonamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide is unique due to the specific combination of the furan ring, hydroxypropyl group, and naphthalene sulfonamide moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-17(19,16-10-5-11-22-16)12-18-23(20,21)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWIOOMHBUWYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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